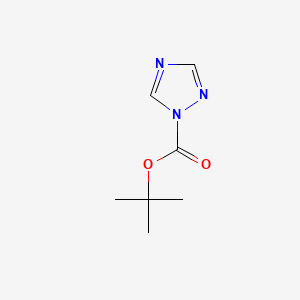

1-tert-Butoxycarbonyl-1,2,4-triazole

Description

BenchChem offers high-quality 1-tert-Butoxycarbonyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butoxycarbonyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)10-5-8-4-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFRDJEUOAMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194655 | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41864-24-8 | |

| Record name | 1,1-Dimethylethyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41864-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 1H-1,2,4-triazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1,2,4-triazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butoxycarbonyl-1,2,4-triazole, a versatile reagent in organic synthesis. The document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a stable and efficient reagent for the N-protection of amines. The guide also discusses the mechanistic aspects of its reactivity, offers step-by-step experimental procedures for its use, and includes essential safety and handling information. This resource is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this compound in their synthetic endeavors. The 1,2,4-triazole moiety is a key structural component in a wide array of pharmaceuticals, including antifungal, antiviral, and anticancer agents, making its derivatives, such as the title compound, of significant interest in medicinal chemistry.[1][2]

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Boc Protecting Group

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, make it a valuable pharmacophore.[2] Derivatives of 1,2,4-triazole have found applications as fungicides, insecticides, and herbicides in agriculture, and as antiviral, anti-inflammatory, and anticancer agents in medicine.[1]

In parallel, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its stability under a broad range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool in multistep synthetic sequences, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules.

1-tert-Butoxycarbonyl-1,2,4-triazole emerges at the intersection of these two important chemical motifs. It serves as a stable, crystalline, and highly efficient reagent for the introduction of the Boc protecting group onto primary and secondary amines. This guide will provide a detailed exploration of its chemical properties and practical applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. This section details the key characteristics of 1-tert-Butoxycarbonyl-1,2,4-triazole.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| CAS Number | 41864-24-8 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-47 °C | |

| Boiling Point | 75 °C at 0.35 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Refractive Index | 1.533 | |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synonyms: 1-Boc-1,2,4-triazole, tert-butyl 1H-1,2,4-triazole-1-carboxylate, 1-(tert-Butoxycarbonyl)-1H-1,2,4-triazole.

Solubility

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

N,N-Dimethylformamide (DMF)

It exhibits limited solubility in non-polar solvents such as hexanes and is generally insoluble in water.

Spectroscopic Characterization

The structural integrity of 1-tert-Butoxycarbonyl-1,2,4-triazole can be confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, triazole C-H), 8.08 (s, 1H, triazole C-H), 1.65 (s, 9H, C(CH₃)₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 152.0 (C=O), 146.5 (triazole C-H), 143.0 (triazole C-H), 86.0 (C(CH₃)₃), 28.0 (C(CH₃)₃).

-

FTIR (KBr, cm⁻¹): The infrared spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the carbamate at approximately 1750-1730 cm⁻¹, C-N stretching vibrations, and the characteristic absorptions of the triazole ring.

-

Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z 169, with characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]⁺) and the isobutylene fragment ([M-56]⁺).

Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole

The synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole is a straightforward procedure involving the reaction of 1,2,4-triazole with di-tert-butyl dicarbonate (Boc₂O). The causality behind this experimental choice lies in the high reactivity of Boc₂O as an electrophilic source of the Boc group and the nucleophilicity of the triazole nitrogen.

Reaction Rationale and Mechanism

The synthesis proceeds via a nucleophilic attack of one of the nitrogen atoms of the 1,2,4-triazole ring on a carbonyl carbon of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxycarbonyl group, which subsequently decomposes to tert-butanol and carbon dioxide. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is often employed to deprotonate the triazole, thereby increasing its nucleophilicity and facilitating the reaction.

Caption: Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, work-up, and purification.

Materials:

-

1,2,4-Triazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq). Dissolve the triazole in anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Base: Add triethylamine (1.1 eq) or a catalytic amount of DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred triazole solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid or an oil. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford 1-tert-Butoxycarbonyl-1,2,4-triazole as a white crystalline solid.

Reactivity and Applications: A Superior Boc-Transfer Agent

The primary utility of 1-tert-Butoxycarbonyl-1,2,4-triazole lies in its function as an efficient reagent for the N-protection of primary and secondary amines.

Mechanism of N-Boc Protection

The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the 1-tert-Butoxycarbonyl-1,2,4-triazole. The triazole anion is an excellent leaving group, which drives the reaction to completion. The liberated 1,2,4-triazole can be easily removed during the aqueous work-up.

Caption: Mechanism of N-Boc protection using 1-Boc-1,2,4-triazole.

Advantages over Di-tert-butyl Dicarbonate (Boc₂O)

While Boc₂O is a widely used and effective reagent for Boc protection, 1-tert-Butoxycarbonyl-1,2,4-triazole offers several distinct advantages:

-

Stability: It is a stable, crystalline solid that is less sensitive to moisture than Boc₂O, making it easier to handle and store.

-

Reactivity: The triazole anion is a better leaving group than the tert-butoxycarbonate anion, which can lead to faster reaction times and milder reaction conditions.

-

Selectivity: In some cases, it can offer improved selectivity for the mono-protection of diamines.

-

Byproducts: The only byproduct is 1,2,4-triazole, which is water-soluble and easily removed. In contrast, the byproducts from Boc₂O (tert-butanol and CO₂) can sometimes complicate purification.

Experimental Protocol for N-Boc Protection of a Primary Amine

This protocol provides a general procedure for the N-protection of a primary amine using 1-tert-Butoxycarbonyl-1,2,4-triazole.

Materials:

-

Primary amine

-

1-tert-Butoxycarbonyl-1,2,4-triazole

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Reagents: Add triethylamine (1.2 eq) followed by 1-tert-Butoxycarbonyl-1,2,4-triazole (1.1 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting N-Boc protected amine can be purified by recrystallization or flash column chromatography if necessary.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance.

-

General Precautions: 1-tert-Butoxycarbonyl-1,2,4-triazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Toxicity: While specific toxicity data for 1-tert-Butoxycarbonyl-1,2,4-triazole is limited, the parent compound, 1,2,4-triazole, is known to be harmful if swallowed and may cause eye irritation.[3][4] It is prudent to handle the Boc-protected derivative with similar care.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is at 2-8 °C.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-tert-Butoxycarbonyl-1,2,4-triazole is a valuable and versatile reagent for the N-protection of amines. Its stability, high reactivity, and the ease of removal of its byproduct make it an attractive alternative to other Boc-transfer agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and practical guidance for its application in organic synthesis. For researchers in drug discovery and development, a thorough understanding of such reagents is essential for the efficient construction of complex molecular architectures.

References

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]

-

tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. [Link]

-

Supplemental Material I. Solubility Estimates of Boc Derivatives. University of Alberta Libraries. [Link]

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

-

Recent developments in azole compounds as antibacterial and antifungal agents. PubMed. [Link]

-

Electrophilic Aminating Agents in Total Synthesis. National Institutes of Health. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [https://www.scirp.org/html/2-1 organicchem.2012.21001_21132.htm]([Link] organicchem.2012.21001_21132.htm)

-

Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. ResearchGate. [Link]

-

Synthesis of Fused Bicyclic[1][3][5]-Triazoles from Amino Acids. ACS Publications. [Link]

-

N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

-

Synthesis, Copper(II) Binding, and Antifungal Activity of Tertiary N-Alkylamine Azole Derivatives. ResearchGate. [Link]

-

Electrophilic aminating agents. Boc=tert‐butyloxycarbonyl, Bz=benzoyl,.... ResearchGate. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur. Beilstein Journals. [Link]

-

New Antifungal Agents with Azole Moieties. MDPI. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy. PubMed. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications (RSC Publishing). [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate–n-Propanol System with Ionic Liquid Entrainer. MDPI. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. [Link]

-

1,2,4-Triazole 5907 - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

-

1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]

-

1-Aminobenzotriazole Functionalization Using Directed Metalation: New Routes to Chromanes and Chromenes Using Intramolecular Benzyne Trapping by Alcohols. ResearchGate. [Link]

-

New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones. PubMed. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

-

Synthesis of a Series of Novel Tetra-tert-butylcalix[3]arene Linked to 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Biochemical approaches to selective antifungal activity. Focus on azole antifungals. PubMed. [Link]

-

Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PubMed Central. [Link]

-

Interactions in Ternary Aqueous Solutions of NMA and Osmolytes—PARAFAC Decomposition of FTIR Spectra Series. Semantic Scholar. [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Having great trouble with a Boc-protection reaction. Reddit. [Link]

-

ChemInform Abstract: Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.. ResearchGate. [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

-

Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in azole compounds as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. columbuschemical.com [columbuschemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1,2,4-triazole (Boc-triazole)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-tert-Butoxycarbonyl-1,2,4-triazole, a versatile reagent in modern organic synthesis. With the CAS number 41864-24-8, this compound has carved a niche for itself, particularly in the realm of amine protection, a critical step in the synthesis of complex molecules such as peptides and pharmaceuticals.[1][2] This document will delve into its chemical and physical properties, synthesis, mechanism of action, and applications, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Characteristics and Physicochemical Properties

1-tert-Butoxycarbonyl-1,2,4-triazole, also known as 1-Boc-1,2,4-triazole or tert-butyl 1H-1,2,4-triazole-1-carboxylate, is a white to light yellow crystalline powder.[3] Its structure integrates the robust tert-butoxycarbonyl (Boc) protecting group with the chemically significant 1,2,4-triazole heterocycle. This unique combination underpins its utility as a Boc-transfer agent.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 41864-24-8 | [3] |

| Molecular Formula | C₇H₁₁N₃O₂ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Melting Point | 43-47 °C | [4] |

| Boiling Point | 75 °C at 0.35 mmHg | [4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Storage Conditions | 2-8°C, in a dry, cool, and well-ventilated place | [4] |

The Synthetic Pathway: A Look into its Formation

While various methods exist for the synthesis of 1,2,4-triazole derivatives, the preparation of 1-tert-Butoxycarbonyl-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with di-tert-butyl dicarbonate (Boc₂O).[5][6][7] This reaction is analogous to the well-established method for the Boc protection of amines.[1][8]

The rationale behind this synthetic choice lies in the high reactivity of Boc anhydride as an electrophilic source of the Boc group and the nucleophilic character of the 1,2,4-triazole ring. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the triazole, enhancing its nucleophilicity.

Caption: General synthesis scheme for 1-tert-Butoxycarbonyl-1,2,4-triazole.

Experimental Protocol: Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole

This protocol is a representative procedure based on established methods for N-acylation of heterocyclic compounds.

Materials:

-

1,2,4-Triazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1 equivalent) in anhydrous THF or ACN.

-

Add a catalytic amount of DMAP or 1.1 equivalents of Et₃N to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 1-tert-Butoxycarbonyl-1,2,4-triazole.

Mechanism of Action: The Art of Amine Protection

The primary application of 1-tert-Butoxycarbonyl-1,2,4-triazole is as a reagent for the introduction of the Boc protecting group onto primary and secondary amines. The Boc group is favored in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[9]

The mechanism of Boc protection using Boc-triazole is analogous to that of other Boc-transfer reagents. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Boc group on the triazole. The 1,2,4-triazole anion is an excellent leaving group, facilitating the transfer of the Boc moiety to the amine.

Caption: Mechanism of Boc protection using 1-tert-Butoxycarbonyl-1,2,4-triazole.

Advantages over Other Boc-Transfer Reagents

While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for Boc protection, 1-tert-Butoxycarbonyl-1,2,4-triazole offers several advantages in specific contexts:

-

Reactivity and Selectivity: The triazole moiety can modulate the reactivity of the Boc group, sometimes offering better selectivity for the protection of specific amines in the presence of other nucleophilic functional groups.

-

Byproducts: The reaction with Boc-triazole generates the water-soluble 1,2,4-triazole as a byproduct, which can be easier to remove during workup compared to the byproducts of Boc₂O (tert-butanol and CO₂).[10]

-

Stability: 1-tert-Butoxycarbonyl-1,2,4-triazole is a stable, crystalline solid, which can be easier to handle and weigh accurately compared to the liquid Boc₂O.

Applications in Drug Discovery and Complex Molecule Synthesis

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[11] Consequently, reagents like 1-tert-Butoxycarbonyl-1,2,4-triazole, which facilitate the synthesis of molecules containing this core, are of significant interest.

A notable example of a drug whose synthesis involves a 1,2,4-triazole moiety is Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12][13] While the synthesis of Sitagliptin involves the coupling of a β-amino acid derivative with a triazole-containing fragment, the protection of the amine group is a critical step in the synthesis of the β-amino acid precursor.[12][13][14] Reagents like 1-tert-Butoxycarbonyl-1,2,4-triazole can be employed for such transformations, ensuring high yields and chemoselectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-tert-Butoxycarbonyl-1,2,4-triazole. Based on the safety data for the parent compound, 1,2,4-triazole, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4][15] Avoid contact with skin and eyes.[4][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage temperature is between 2-8°C.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Valuable Tool for the Synthetic Chemist

1-tert-Butoxycarbonyl-1,2,4-triazole stands as a valuable and versatile reagent in the synthetic chemist's toolbox. Its ability to efficiently deliver the Boc protecting group, coupled with the inherent biological significance of the 1,2,4-triazole scaffold, makes it a key player in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Understanding its properties, synthesis, and mechanism of action, as detailed in this guide, will enable researchers to leverage its full potential in their synthetic strategies.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

-

Yang, X., & Birman, V. B. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic letters, 11(7), 1499–1502. [Link]

- Google Patents. (2013, August 8). WO2013114173A1 - A novel process for the preparation of sitagliptin.

- Google Patents. (2012, May 3). US20120108598A1 - Sitagliptin synthesis.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Org. Lett., 11(7), 1499-1502. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Rearrangement and elimination reactions in 1,2,4-triazole derivatives. Retrieved from [Link]

-

All About Drugs. (2015, July 5). Sitagliptin. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

-

SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

-

PMC. (n.d.). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Retrieved from [Link]

-

SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to the preparation of the 1,2,4-triazole compounds. Retrieved from [Link]

-

SciSpace. (2018, June 13). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Retrieved from [Link]

-

PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). Acetylation of 5-amino-1H-[1][2][16]triazole revisited. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 1-tert-Butoxycarbonyl-1,2,4-triazole 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. columbuschemical.com [columbuschemical.com]

- 5. isres.org [isres.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. chemmethod.com [chemmethod.com]

- 12. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]

- 13. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 14. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. carlroth.com [carlroth.com]

1-tert-Butoxycarbonyl-1,2,4-triazole molecular weight and formula.

An In-Depth Technical Guide to 1-tert-Butoxycarbonyl-1,2,4-triazole

Abstract

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on 1-tert-Butoxycarbonyl-1,2,4-triazole. This reagent, commonly known as Boc-triazole, is a highly efficient electrophilic source for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern synthetic organic chemistry. This document provides its core physicochemical properties, detailed synthesis and reaction mechanisms, field-proven experimental protocols, and its contextual significance in pharmaceutical development. The guide is structured to deliver not only procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes in the laboratory.

Core Physicochemical Properties

1-tert-Butoxycarbonyl-1,2,4-triazole is a stable, crystalline solid that has gained prominence as a superior alternative to other Boc-transfer reagents due to its high reactivity under mild conditions and the generation of a non-interfering, weakly basic byproduct.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][3][4] |

| Molecular Weight | 169.18 g/mol | [1][2][3][4] |

| CAS Number | 41864-24-8 | [1][3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 43-47 °C | [1] |

| Solubility | Soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | |

| Storage | 2-8°C, under inert atmosphere | [1][4] |

The Underlying Chemistry: Synthesis and Reaction Mechanisms

A thorough understanding of the synthesis and reactivity of Boc-triazole is paramount for its effective application and for troubleshooting potential experimental challenges.

Synthesis Pathway

The predominant and most efficient synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole involves the reaction of 1,2,4-triazole with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Causality Behind Experimental Choices (Expertise & Experience): The reaction is typically catalyzed by a mild base. While not strictly necessary, the base deprotonates the triazole, increasing its nucleophilicity and significantly accelerating the rate of reaction towards the electrophilic carbonyl center of the Boc anhydride. The choice of a non-nucleophilic organic base like triethylamine is often preferred over inorganic bases to maintain a homogeneous reaction medium and simplify the subsequent workup.

Caption: Synthesis of Boc-triazole via nucleophilic attack.

Mechanism of Amine Protection

Boc-triazole excels as a Boc-transfer agent because the triazole moiety is an excellent leaving group. The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the Boc-triazole.

Self-Validating System (Trustworthiness): The reaction is highly efficient and clean. The primary byproduct, 1,2,4-triazole, is water-soluble and can be easily removed during an aqueous workup. The reaction's progress can be unequivocally monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine and the appearance of the less polar, Boc-protected product. This straightforward monitoring and purification process ensures the integrity and reproducibility of the protocol.

Caption: Mechanism of amine protection using Boc-triazole.

Field-Validated Experimental Protocols

The following protocols are presented as robust starting points and can be adapted based on substrate-specific requirements.

Protocol: Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (1.0 eq.) in anhydrous Tetrahydrofuran (THF).

-

Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) to the solution.

-

Catalysis: Add triethylamine (0.1 eq., optional but recommended for rate enhancement).

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Track the consumption of 1,2,4-triazole using TLC (e.g., in 50% Ethyl Acetate/Hexanes).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in Ethyl Acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove triethylamine), saturated aqueous NaHCO₃, and brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization if necessary.

Protocol: General Procedure for Boc-Protection of a Primary Amine

-

Setup: Dissolve the primary amine substrate (1.0 eq.) in Dichloromethane (DCM).

-

Reagent Addition: Add 1-tert-Butoxycarbonyl-1,2,4-triazole (1.1 eq.) to the solution.

-

Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Observe the disappearance of the amine starting material by TLC.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer with water and then with brine to remove the 1,2,4-triazole byproduct.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine, which can be purified by column chromatography if needed.

Authoritative Grounding & Significance in Drug Development

The tert-butoxycarbonyl (Boc) group is an indispensable tool in multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[5][6] Its key advantage lies in its stability to a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid).[6][7]

1-tert-Butoxycarbonyl-1,2,4-triazole is often the reagent of choice over the more common Boc anhydride when dealing with sensitive substrates or when chemoselectivity is a major concern.[8] The triazole-based reagent can prevent side reactions, such as the double-Boc protection of primary amines, which can sometimes be observed with (Boc)₂O under certain conditions. Its application is foundational in the synthesis of various bioactive molecules, including inhibitors and other complex heterocyclic systems.[9][10][11]

References

-

Title: 1,2,4-Triazole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 1-tert-Butoxycarbonyl-1,2,4-triazole | C7H11N3O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 1-tert-Butoxycarbonyl-1,2,4-triazole | CAS No : 41864-24-8 Source: Pharmaffiliates URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Fused Bicyclic[1][12]-Triazoles from Amino Acids Source: ACS Publications URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: synthesis of 1,2,4 triazole compounds Source: ISRES URL: [Link]

-

Title: 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles Source: ResearchGate URL: [Link]

-

Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 1-tert-Butoxycarbonyl-1,2,4-triazole | C7H11N3O2 | CID 3716936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole

Foreword: The Strategic Importance of 1-tert-Butoxycarbonyl-1,2,4-triazole in Modern Drug Discovery

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic manipulation of molecular scaffolds is paramount to the creation of novel therapeutics. Among the vast arsenal of chemical tools, protecting groups play a pivotal role, enabling chemists to selectively mask and unmask reactive functionalities with precision. 1-tert-Butoxycarbonyl-1,2,4-triazole, a key building block, has emerged as a significant reagent in this context. Its utility lies in its capacity to introduce the widely-used tert-butoxycarbonyl (Boc) protecting group onto a variety of substrates, particularly amines, under mild conditions. The 1,2,4-triazole leaving group's unique reactivity profile offers distinct advantages in specific synthetic applications. This guide provides an in-depth exploration of the synthesis, mechanism, and practical considerations for the preparation of this valuable synthetic intermediate, tailored for researchers, scientists, and professionals engaged in the intricate process of drug development. Compounds containing the 1,2,4-triazole moiety are of significant interest due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1]

Core Synthesis: The N-Boc Protection of 1,2,4-Triazole

The principal route to 1-tert-Butoxycarbonyl-1,2,4-triazole involves the direct N-acylation of 1,2,4-triazole with di-tert-butyl dicarbonate, commonly known as Boc anhydride. This reaction is a classic example of electrophilic substitution on a heteroaromatic amine.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole.

Mechanistic Insights: The Role of Catalysis

The direct reaction between 1,2,4-triazole and Boc anhydride is often slow. To enhance the reaction rate, a base or a nucleophilic catalyst is typically employed.

-

Base Catalysis (e.g., Triethylamine): A non-nucleophilic base like triethylamine deprotonates the 1,2,4-triazole, increasing its nucleophilicity. The resulting triazolide anion then readily attacks the electrophilic carbonyl carbon of the Boc anhydride.

-

Nucleophilic Catalysis (e.g., 4-Dimethylaminopyridine - DMAP): DMAP is a highly efficient catalyst for this transformation. The mechanism involves the initial attack of the more nucleophilic pyridine nitrogen of DMAP on the Boc anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a superior acylating agent compared to Boc anhydride itself. The 1,2,4-triazole then attacks this activated intermediate, yielding the desired product and regenerating the DMAP catalyst.

Sources

A Comprehensive Technical Guide to tert-Butyl 1H-1,2,4-triazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the strategic deployment of protecting groups and activated heterocyclic systems is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 1H-1,2,4-triazole-1-carboxylate, a key reagent, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development. The 1,2,4-triazole moiety is a well-established pharmacophore, present in a multitude of approved drugs, and its derivatization is a critical strategy in the development of new therapeutic agents.[1][2] This guide will serve as a comprehensive resource for researchers leveraging the unique properties of this versatile compound.

Chemical Identity and Nomenclature

The compound commonly referred to as 1-tert-Butoxycarbonyl-1,2,4-triazole is systematically named according to IUPAC nomenclature as:

tert-butyl 1H-1,2,4-triazole-1-carboxylate

This name accurately describes the molecular structure: a tert-butyl ester of a carbamic acid where the nitrogen is the N1 atom of a 1H-1,2,4-triazole ring.

Common Synonyms:

-

1-tert-Butoxycarbonyl-1,2,4-triazole

-

1-Boc-1,2,4-triazole

-

N-Boc-1,2,4-triazole

-

tert-Butyl 1,2,4-triazole-1-carboxylate

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in research and development.

Table 1: Physicochemical Properties of tert-Butyl 1H-1,2,4-triazole-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 75 °C at 0.35 mmHg | [1] |

| Solubility | Soluble in a wide range of organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | General laboratory knowledge |

Table 2: Spectroscopic Data for tert-Butyl 1H-1,2,4-triazole-1-carboxylate

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons and the protons on the triazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the tert-butyl carbons, and the carbons of the triazole ring. |

| IR | Characteristic absorption bands for the C=O stretch of the carbamate and vibrations of the triazole ring.[4] |

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns.[5] |

Note: Specific spectral data can vary slightly depending on the solvent and instrument used. Researchers should always acquire their own data for confirmation.

Synthesis of tert-Butyl 1H-1,2,4-triazole-1-carboxylate: A Reliable Protocol

The synthesis of tert-butyl 1H-1,2,4-triazole-1-carboxylate is typically achieved through the N-acylation of 1,2,4-triazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is straightforward and generally proceeds in high yield.

Reaction Principle

The lone pair of electrons on one of the nitrogen atoms of the 1,2,4-triazole ring acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is often facilitated by a base to deprotonate the triazole, increasing its nucleophilicity.

Caption: General synthesis scheme.

Detailed Experimental Protocol

Materials:

-

1,2,4-Triazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 1H-1,2,4-triazole-1-carboxylate as a white solid.

Reactivity and Mechanistic Insights: The Power of an Activated Carbamate

The synthetic utility of tert-butyl 1H-1,2,4-triazole-1-carboxylate stems from the high reactivity of its N-Boc moiety. The 1,2,4-triazolyl group is an excellent leaving group, making the compound an efficient electrophilic source of the tert-butoxycarbonyl (Boc) group.

Boc-Transfer Reactions

This reagent is widely employed for the protection of various functional groups, most notably amines, but also alcohols, thiols, and others. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the Boc group, with the concomitant departure of the stable 1,2,4-triazole anion.

Caption: Boc-transfer reaction.

The enhanced reactivity compared to di-tert-butyl dicarbonate allows for milder reaction conditions and can be advantageous for sensitive substrates.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][6] tert-Butyl 1H-1,2,4-triazole-1-carboxylate serves as a key building block and reagent in the synthesis of these and other novel therapeutic agents.

Synthesis of Biologically Active Heterocycles

The compound is a versatile precursor for the synthesis of more complex substituted 1,2,4-triazoles. The Boc group can be removed under acidic conditions, and the resulting N-H triazole can be further functionalized. This allows for the systematic exploration of the chemical space around the triazole core to optimize biological activity.

Role in the Synthesis of Marketed Drugs

While specific, direct examples of the use of tert-butyl 1H-1,2,4-triazole-1-carboxylate in the synthesis of a final drug product in publicly available literature can be challenging to pinpoint due to proprietary process chemistry, its utility is evident in the synthesis of key intermediates. For instance, the introduction of a protected 1,2,4-triazole moiety is a common strategy in the synthesis of complex antifungal agents and other pharmaceuticals where the triazole ring is essential for biological activity. The 1,2,4-triazole scaffold is present in drugs like the antifungal agent fluconazole and the antiviral ribavirin.[1][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 1H-1,2,4-triazole-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry place.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: An Indispensable Tool for Chemical Innovation

tert-Butyl 1H-1,2,4-triazole-1-carboxylate is a highly valuable and versatile reagent in organic synthesis and drug discovery. Its role as an efficient Boc-transfer agent and as a building block for the synthesis of complex heterocyclic systems underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively utilize this compound in the development of novel therapeutics and other advanced materials. The continued exploration of the chemistry of 1,2,4-triazoles promises to yield further innovations in the years to come.

References

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

Acros Organics. (2014, July 15). SAFETY DATA SHEET. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions with THP. Retrieved from [Link]

-

PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

physical and chemical properties of 1-tert-Butoxycarbonyl-1,2,4-triazole.

Gathering Compound Data

I'm starting by meticulously researching the properties of 1-tert-Butoxycarbonyl-1,2,4-triazole. Google searches are underway to pinpoint its molecular weight, melting point, and boiling point. This foundational data will shape the subsequent analysis, providing a critical base of knowledge.

Expanding Data Scope

I'm now expanding my search to include solubility, spectral data, reactivity, and stability of 1-tert-Butoxycarbonyl-1,2,4-triazole. I'm also focusing on its role as a Boc-protecting reagent, including synthesis, purification, and use in protection/deprotection reactions. I'm prioritizing peer-reviewed articles and supplier data for accuracy, and am structuring the data, generating diagrams and protocols.

Defining the Scope

I'm focusing my thoughts on crafting a comprehensive technical guide about 1- tert-Butoxycarbonyl-1,2,4-triazole. Right now, I'm starting with its identity and structure, specifically its chemical name, synonyms, and CAS number, to provide a firm foundation for the guide. This will be the first segment of the resource.

Outlining the Guide

I've outlined the technical guide, breaking it into sections. Part 1 covers identity and structure, then Part 2 will address physical properties summarized in a table. Next, Part 3 will detail spectral data, focusing on NMR and IR. Finally, Part 4 will delve into chemical properties and reactivity, the core function as a Boc-protecting reagent, and include reaction mechanisms, a synthesis overview, and storage information.

Structuring the Guide

I've refined the guide's structure, adding experimental protocols and safety sections. I'm focusing on creating detailed, step-by-step instructions for N-Boc protection and summarizing safety precautions. I plan to incorporate Graphviz diagrams for reaction mechanisms and workflow, and to build tables for physical properties. I am working on building each section, starting with gathering the necessary data.

An In-depth Technical Guide to the Structure, Bonding, and Reactivity of 1-tert-Butoxycarbonyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-tert-Butoxycarbonyl-1,2,4-triazole, a key reagent in modern organic synthesis, serves as a cornerstone for the introduction of the tert-butoxycarbonyl (Boc) protecting group. Its unique structural features and reactivity profile make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of peptide chemistry and medicinal chemistry. This guide provides a comprehensive exploration of the molecule's structure, bonding, and reactivity, offering field-proven insights and detailed protocols for its synthesis and application. As a senior application scientist, the aim is to present not just a collection of facts, but a cohesive narrative that elucidates the underlying principles governing the behavior of this versatile compound.

Molecular Architecture and Electronic Landscape

1-tert-Butoxycarbonyl-1,2,4-triazole, with the chemical formula C₇H₁₁N₃O₂, is a crystalline solid at room temperature.[1][2] Its molecular structure is characterized by a planar 1,2,4-triazole ring linked at the N1 position to a tert-butoxycarbonyl group.

The 1,2,4-Triazole Core: Aromaticity and Tautomerism

The 1,2,4-triazole ring is an aromatic heterocycle, a feature that imparts significant stability to the molecule.[3][4] This aromaticity arises from the delocalization of six π-electrons across the five-membered ring. The triazole ring can exist in different tautomeric forms, primarily the 1H and 4H tautomers.[3][5] In the case of 1-tert-butoxycarbonyl-1,2,4-triazole, the bulky and electron-withdrawing Boc group is fixed at the N1 position, thus locking the molecule in the 1H tautomeric form.

The tert-Butoxycarbonyl (Boc) Group: Steric and Electronic Influence

The tert-butoxycarbonyl group plays a dual role in defining the molecule's properties. Sterically, the bulky tert-butyl group influences the conformation of the molecule and can direct the approach of reactants. Electronically, the carbonyl group is conjugated with the lone pair of the N1 nitrogen of the triazole ring, which has a significant impact on the electron density distribution within the heterocyclic ring. This electronic delocalization is a key factor in the reactivity of the molecule.

Three-Dimensional Structure and Bonding

Spectroscopic Signature: Unveiling the Molecular Identity

The structural features of 1-tert-butoxycarbonyl-1,2,4-triazole give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the triazole ring protons and a single, highly integrated signal for the tert-butyl protons. The protons on the triazole ring (at positions 3 and 5) will appear as singlets in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing Boc group. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the Boc group, the quaternary carbon and the methyl carbons of the tert-butyl group, and the two distinct carbons of the triazole ring. The chemical shifts of the triazole carbons are indicative of their electronic environment within the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-tert-butoxycarbonyl-1,2,4-triazole is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonyl group, typically observed in the range of 1750-1730 cm⁻¹. Other characteristic bands include C-H stretching vibrations of the triazole ring and the tert-butyl group, as well as C-N and N-N stretching vibrations within the heterocyclic ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of 1-tert-butoxycarbonyl-1,2,4-triazole.[6] The fragmentation pattern in the mass spectrum is influenced by the stability of the resulting ions. Common fragmentation pathways involve the loss of the tert-butyl group, carbon dioxide, or cleavage of the triazole ring.[7][8]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₂ | [9][10] |

| Molecular Weight | 169.18 g/mol | [9][10] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 75 °C at 0.35 mmHg | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| CAS Number | 41864-24-8 | [9][10] |

Synthesis of 1-tert-Butoxycarbonyl-1,2,4-triazole: A Practical Approach

The synthesis of 1-tert-butoxycarbonyl-1,2,4-triazole is a well-established procedure in organic chemistry. A common and efficient method involves the reaction of 1,2,4-triazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthetic Strategy and Mechanistic Rationale

The synthesis hinges on the nucleophilic character of the nitrogen atoms in the 1,2,4-triazole ring. The N1 and N4 positions are potential sites for acylation. The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity of the reaction. The use of a non-nucleophilic base is crucial to avoid side reactions.

Caption: Synthetic pathway for 1-tert-butoxycarbonyl-1,2,4-triazole.

Detailed Experimental Protocol

Materials:

-

1,2,4-Triazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications in Organic Synthesis

The primary application of 1-tert-butoxycarbonyl-1,2,4-triazole is as a highly efficient reagent for the introduction of the Boc protecting group onto primary and secondary amines.[11]

Boc Protection of Amines: A Superior Reagent

Compared to other Boc-protecting agents like Boc₂O, 1-tert-butoxycarbonyl-1,2,4-triazole offers several advantages. The reaction proceeds under mild conditions and often with higher yields. The 1,2,4-triazole byproduct is water-soluble, facilitating its removal during the work-up process.

Caption: Boc protection of a primary amine.

Detailed Experimental Protocol for Amine Protection

Materials:

-

Primary or secondary amine

-

1-tert-Butoxycarbonyl-1,2,4-triazole

-

Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask with a magnetic stir bar.

-

Addition of Boc-Triazole: Add 1-tert-butoxycarbonyl-1,2,4-triazole (1.05-1.1 eq) to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the amine is fully consumed.

-

Work-up and Purification: Follow the work-up and purification procedure outlined in the synthesis protocol (Section 3.2). The resulting Boc-protected amine is typically a stable solid or oil.[12]

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, regenerating the free amine.[12] This orthogonality to many other protecting groups is a key feature of Boc chemistry. Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.

Safety and Handling

1-tert-Butoxycarbonyl-1,2,4-triazole should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[14] Avoid inhalation of dust and contact with skin and eyes.[14] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

1-tert-Butoxycarbonyl-1,2,4-triazole stands as a testament to the power of thoughtful molecular design in facilitating complex organic synthesis. Its unique combination of a reactive acylating agent and a stable, easily removable byproduct makes it a superior choice for the introduction of the Boc protecting group. A thorough understanding of its structure, bonding, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in the synthesis of novel therapeutics and other advanced materials.

References

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). PMC. Retrieved from [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2025, August 8). ResearchGate. Retrieved from [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022, September 7). ResearchGate. Retrieved from [Link]

-

1-tert-Butoxycarbonyl-1,2,4-triazole | C7H11N3O2. PubChem. Retrieved from [Link]

-

A Comprehensive review on 1, 2,4 Triazole. ResearchGate. Retrieved from [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Retrieved from [Link]

-

N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023, June 29). RSC Publishing. Retrieved from [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011, August 18). NIH. Retrieved from [Link]

-

Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Rearrangement and elimination reactions in 1,2,4-triazole derivatives. RSC Publishing. Retrieved from [Link]

-

Crystal structure of 1-(tert-butoxycarbonylamino)-1-deoxy-2,3-O-isopropylidene-1-(2-thiazolyl)-D-threo-triitol, C14H22N2O4S. (2025, August 6). ResearchGate. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. RACO. Retrieved from [Link]

-

A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. Retrieved from [Link]

Sources

- 1. Bonding in 1,2,4-triazoles. Part V. Crystal structure of 4-benzylideneamino-5-mercapto-1,2,4-triazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-tert-Butoxycarbonyl-1,2,4-triazole | C7H11N3O2 | CID 3716936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raco.cat [raco.cat]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Ascendancy of 1-tert-Butoxycarbonyl-1,2,4-triazole: A Superior Reagent for Amine Protection

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical discovery and peptide chemistry, the strategic protection and deprotection of amine functionalities is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a well-established and indispensable tool for this purpose, prized for its stability in a variety of reaction conditions and its facile, acid-labile removal.[1][2] While di-tert-butyl dicarbonate ((Boc)₂O) has long been the conventional reagent for the introduction of the Boc group, a more potent and selective agent, 1-tert-Butoxycarbonyl-1,2,4-triazole, has emerged, offering significant advantages in challenging synthetic contexts. This guide provides an in-depth exploration of this reagent, from its fundamental principles to detailed application protocols, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The Imperative for Advanced Boc-Transfer Reagents

The protection of amines with the Boc group is a foundational tactic in multi-step synthesis, preventing unwanted side reactions and enabling precise molecular construction.[1] The ideal Boc-transfer reagent should exhibit high reactivity under mild conditions, demonstrate excellent chemoselectivity for amines over other nucleophilic functional groups, and ensure a straightforward workup with minimal byproducts. While (Boc)₂O is widely used, its reactivity can be insufficient for sterically hindered or electronically deactivated amines, often necessitating harsh conditions or extended reaction times. This limitation has spurred the development of more activated Boc-transfer reagents, with 1-tert-Butoxycarbonyl-1,2,4-triazole standing out as a particularly effective solution.

Unveiling the Superiority of 1-tert-Butoxycarbonyl-1,2,4-triazole

1-tert-Butoxycarbonyl-1,2,4-triazole is a crystalline, stable solid that serves as a highly efficient electrophilic source of the Boc group. Its enhanced reactivity stems from the electronic nature of the 1,2,4-triazole leaving group.

Mechanism of Action: A Tale of Enhanced Electrophilicity

The transfer of the Boc group to a nucleophilic amine proceeds via a nucleophilic acyl substitution mechanism. The key to the enhanced reactivity of 1-tert-Butoxycarbonyl-1,2,4-triazole lies in the excellent leaving group ability of the 1,2,4-triazolide anion, which is stabilized by resonance. This inherent stability makes the carbonyl carbon of the reagent significantly more electrophilic and susceptible to attack by amines, even those that are sterically encumbered or possess low nucleophilicity.

Sources

The Practitioner's Guide to Boc Protection of Primary Amines: Protocols and Mechanistic Insights

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction, the selective masking of reactive functional groups is paramount. Among these, the protection of primary amines stands as a frequent and critical operation. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous and versatile protecting group for amines due to its ease of installation, general stability to a wide range of reaction conditions, and facile, orthogonal cleavage under acidic conditions.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Boc protection of primary amines. We will delve into the underlying reaction mechanisms, present a variety of field-proven protocols, and offer insights into the causality behind experimental choices to empower chemists with the knowledge to optimize this crucial transformation for their specific substrates and synthetic strategies.

The Chemistry of Amine Protection: Why Boc?

Primary amines are nucleophilic and basic, properties that can interfere with a multitude of desired chemical transformations.[2] The introduction of the Boc group temporarily converts the amine into a carbamate, significantly diminishing its nucleophilicity and basicity.[2][4] This protective maneuver allows for subsequent chemical steps to be performed on other parts of the molecule without unintended side reactions involving the amine.

The popularity of the Boc group stems from a key set of characteristics:

-